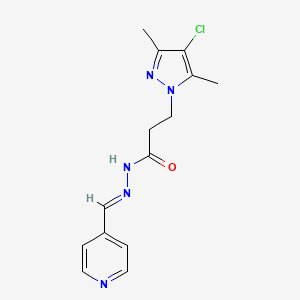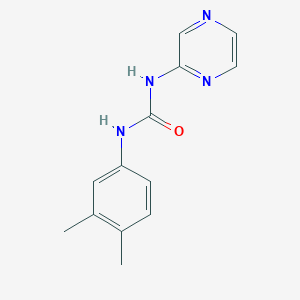![molecular formula C18H27NO3 B5465166 3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5465166.png)
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic applications. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have a range of effects on the body's physiology and biochemistry.
Mechanism of Action
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have a range of effects on the body's physiology and biochemistry. Endocannabinoids are known to play a role in pain regulation, mood, appetite, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Research has shown that this compound can increase levels of anandamide, an endocannabinoid that plays a role in pain regulation, mood, and appetite. This compound has also been shown to have analgesic, anxiolytic, and antidepressant effects. In addition, this compound may have potential applications in the treatment of addiction and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. However, this compound has a relatively short half-life, which can make it difficult to achieve consistent results in experiments. In addition, this compound can be expensive to synthesize, which may limit its use in some labs.
Future Directions
There are several potential future directions for research on 3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide. One area of interest is the potential use of this compound in the treatment of addiction. Research has shown that this compound can reduce drug-seeking behavior in animal models, suggesting that it may have potential applications in the treatment of addiction. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Research has shown that this compound can protect against neuronal damage in animal models of neurodegenerative diseases, suggesting that it may have potential therapeutic applications in this area. Finally, further research is needed to better understand the biochemical and physiological effects of this compound, and to identify potential applications in other areas of medicine and biology.
Synthesis Methods
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide can be synthesized using a multistep process involving several chemical reactions. The synthesis typically involves the use of a variety of reagents and solvents, including lithium aluminum hydride, acetic anhydride, and chloroform. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide has been extensively studied for its potential therapeutic applications. Research has shown that this compound has analgesic, anxiolytic, and antidepressant effects, and may also have potential applications in the treatment of addiction and neurodegenerative diseases. This compound has been shown to increase levels of anandamide, an endocannabinoid that plays a role in pain regulation, mood, and appetite.
properties
IUPAC Name |
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-13(15-9-10-16(21-2)17(12-15)22-3)19-18(20)11-8-14-6-4-5-7-14/h9-10,12-14H,4-8,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXDJSVNRJOXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-N'-[2-(2-fluorophenoxy)ethyl]urea](/img/structure/B5465086.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5465106.png)

![4-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5465116.png)
![3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide](/img/structure/B5465123.png)
![ethyl 4-{[(3-methyl-1-piperidinyl)carbonyl]amino}benzoate](/img/structure/B5465131.png)
![N-(4-fluorophenyl)-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5465139.png)
![2-(cyclohexylmethyl)-4-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B5465171.png)
![8-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5465177.png)
![2-[2-(3-ethoxy-5-iodo-4-propoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5465190.png)
![3-(4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)propan-1-ol](/img/structure/B5465194.png)
![3-(1-methyl-1H-imidazol-2-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine](/img/structure/B5465196.png)
![1-(6-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}pyridin-3-yl)ethanone](/img/structure/B5465198.png)